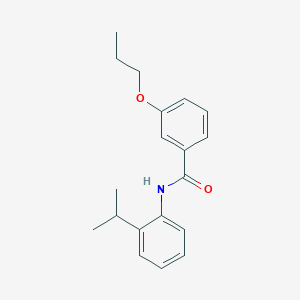
N-(2-isopropylphenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-3-propoxybenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, neurobiology, and medicinal chemistry. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons and involved in the perception of pain and temperature.
作用机制
N-(2-isopropylphenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in the perception of pain and temperature.
Biochemical and Physiological Effects:
Studies have shown that N-(2-isopropylphenyl)-3-propoxybenzamide has significant effects on the biochemical and physiological processes in the body. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. Additionally, N-(2-isopropylphenyl)-3-propoxybenzamide has been shown to decrease the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(2-isopropylphenyl)-3-propoxybenzamide in lab experiments is its selectivity towards the TRPV1 channel, which allows for the specific targeting of this channel without affecting other channels or receptors. However, one of the limitations of using N-(2-isopropylphenyl)-3-propoxybenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for the research on N-(2-isopropylphenyl)-3-propoxybenzamide. One of the major areas of interest is the development of more potent TRPV1 antagonists based on the structure of N-(2-isopropylphenyl)-3-propoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(2-isopropylphenyl)-3-propoxybenzamide in the treatment of various pain and inflammatory conditions. Finally, the development of new methods for the synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide and related compounds could lead to the discovery of novel TRPV1 antagonists with improved properties.
合成方法
The synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide involves the reaction of 2-isopropylphenylamine with 3-bromoanisole in the presence of a palladium catalyst and a base. This reaction results in the formation of the intermediate 2-isopropyl-N-(3-methoxyphenyl)aniline, which is then reacted with propyl bromide in the presence of a base to yield the final product, N-(2-isopropylphenyl)-3-propoxybenzamide.
科学研究应用
N-(2-isopropylphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its role as a TRPV1 antagonist. TRPV1 channels play a crucial role in the perception of pain and temperature, and therefore, the development of selective TRPV1 antagonists such as N-(2-isopropylphenyl)-3-propoxybenzamide could lead to the development of novel analgesics with fewer side effects than currently available drugs.
属性
产品名称 |
N-(2-isopropylphenyl)-3-propoxybenzamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
InChI 键 |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)